Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-

Catalog No.
S15179958
CAS No.
60111-68-4
M.F
C5H9Br3
M. Wt
308.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-

CAS Number

60111-68-4

Product Name

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-

IUPAC Name

1,3-dibromo-2-(bromomethyl)-2-methylpropane

Molecular Formula

C5H9Br3

Molecular Weight

308.84 g/mol

InChI

InChI=1S/C5H9Br3/c1-5(2-6,3-7)4-8/h2-4H2,1H3

InChI Key

DFEASKVNLCLOLT-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(CBr)CBr

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl, also known as 1,3-dibromo-2-(bromomethyl)-2-methylpropane, is an organobromine compound with the molecular formula C5H8Br4C_5H_8Br_4. This compound appears as a colorless liquid with a sweet odor and is primarily utilized in organic synthesis to create complex molecules. It is recognized for its potential applications in various fields such as chemistry, biology, and industry due to its unique reactivity profile and structural characteristics.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where bromine atoms are replaced by various nucleophiles.
  • Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
  • Oxidation and Reduction: Although less common, it can also engage in oxidation and reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bases like sodium hydroxide for elimination and nucleophiles such as sodium azide for substitution.

The synthesis of 1,3-dibromo-2-(bromomethyl)-2-methyl typically involves the bromination of 2-methylpropane. A common method includes:

  • Mixing acetone and methanol in a reaction kettle.
  • Gradually adding bromine while stirring at room temperature for approximately 24 hours.
  • Isolating the resulting white solid using centrifugation.
  • Washing the solid with methanol and vacuum drying to obtain the final product .

This method emphasizes a straightforward approach to producing the compound with reasonable purity.

1,3-Dibromo-2-(bromomethyl)-2-methyl is utilized in various applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules.
  • Biological Research: The compound is studied for its potential biological interactions and effects on various biomolecules.
  • Industrial Uses: It is employed in manufacturing flame retardants and other industrial chemicals due to its bromine content which enhances fire resistance .

The interaction studies of 1,3-dibromo-2-(bromomethyl)-2-methyl primarily focus on its reactivity with nucleophiles. The presence of bromine atoms makes it a suitable candidate for substitution reactions. These interactions are crucial for understanding how this compound can be utilized in synthesizing other valuable chemical entities.

Several compounds exhibit similarities to 1,3-dibromo-2-(bromomethyl)-2-methyl, each with distinct properties:

Compound NameKey Differences
1,3-Dibromo-2,2-bis(hydroxymethyl)propaneContains hydroxyl groups; less reactive in substitution reactions.
1,3-Dibromo-2,2-dimethoxypropaneFeatures methoxy groups which alter reactivity and applications.
2,2-Bis(bromomethyl)-1,3-propanediolUsed as a flame retardant; different physical and chemical properties compared to 1,3-dibromo-2-(bromomethyl)-2-methyl.

These comparisons underscore the unique reactivity and application potential of 1,3-dibromo-2-(bromomethyl)-2-methyl within various chemical contexts.

XLogP3

3.2

Exact Mass

307.82339 g/mol

Monoisotopic Mass

305.82544 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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